molecular formula C19H19NO4 B14803395 1-(3,4-Dimethoxyphenyl)indole-2-carboxylic acid ethyl ester

1-(3,4-Dimethoxyphenyl)indole-2-carboxylic acid ethyl ester

Cat. No.: B14803395
M. Wt: 325.4 g/mol
InChI Key: UIHUEOHSKOKYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)indole-2-carboxylic acid ethyl ester is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a dimethoxyphenyl group attached to the indole core, making it a valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)indole-2-carboxylic acid ethyl ester typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials are 3,4-dimethoxyphenylhydrazine and ethyl pyruvate. The reaction is carried out in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol, yielding the desired indole derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)indole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For instance, it has been shown to inhibit HIV-1 integrase by chelating with magnesium ions at the active site, thereby preventing viral DNA integration . Additionally, it can activate or inhibit transcription factors, influencing gene expression and cellular responses .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dimethoxyphenyl)indole-2-carboxylic acid ethyl ester stands out due to its unique dimethoxyphenyl group, which enhances its chemical reactivity and biological activity. This structural feature allows for diverse modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl 1-(3,4-dimethoxyphenyl)indole-2-carboxylate

InChI

InChI=1S/C19H19NO4/c1-4-24-19(21)16-11-13-7-5-6-8-15(13)20(16)14-9-10-17(22-2)18(12-14)23-3/h5-12H,4H2,1-3H3

InChI Key

UIHUEOHSKOKYJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.